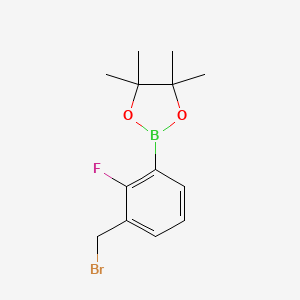

2-(3-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Chemical Identity and Structural Characterization of 2-(3-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The compound follows International Union of Pure and Applied Chemistry nomenclature principles and is systematically named 2-[3-(bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This nomenclature reflects the structural hierarchy where the dioxaborolane ring serves as the parent heterocycle, with the substituted phenyl group occupying the 2-position of the five-membered boron-containing ring. The phenyl substituent contains a bromomethyl group at the 3-position and a fluorine atom at the 2-position, creating a specific substitution pattern that influences the compound's reactivity and properties. Alternative systematic names include 3-Bromomethyl-2-fluorophenylboronic acid pinacol ester, which emphasizes the boronic acid ester nature of the molecule. The compound is also referenced in chemical databases with the descriptor 2-[3-(bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, maintaining consistency across various nomenclature systems.

The International Union of Pure and Applied Chemistry conventions for this compound class recognize the dioxaborolane as a cyclic boronic ester where two oxygen atoms coordinate to a central boron atom, forming a five-membered ring structure. The tetramethyl substitution pattern on the dioxaborolane ring derives from the pinacol moiety, which provides steric protection and enhanced stability to the boronic ester functionality. This systematic approach to nomenclature ensures unambiguous identification across chemical literature and databases, facilitating accurate communication of structural information among researchers working with organoboron compounds.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₃H₁₇BBrFO₂, indicating the presence of thirteen carbon atoms, seventeen hydrogen atoms, one boron atom, one bromine atom, one fluorine atom, and two oxygen atoms. The molecular weight is precisely calculated as 314.99 grams per mole, reflecting the contributions from each constituent element. This molecular composition places the compound within the category of halogenated organoboron molecules, where the presence of both bromine and fluorine substituents significantly influences the compound's physical and chemical properties.

Table 1: Molecular Composition Analysis

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 13 | 12.01 | 156.13 |

| Hydrogen | 17 | 1.008 | 17.14 |

| Boron | 1 | 10.81 | 10.81 |

| Bromine | 1 | 79.90 | 79.90 |

| Fluorine | 1 | 19.00 | 19.00 |

| Oxygen | 2 | 16.00 | 32.00 |

| Total | 35 | - | 314.98 |

The elemental analysis reveals that carbon constitutes the largest mass percentage at approximately 49.6%, followed by bromine at 25.4%, reflecting the significant contribution of the halogen substituents to the overall molecular weight. The presence of boron, while representing only 3.4% of the molecular weight, plays a crucial structural role as the central atom in the dioxaborolane ring system. The relatively high molecular weight compared to simple aromatic compounds results primarily from the bromine substituent and the bulky pinacol-derived dioxaborolane moiety.

Crystallographic and Conformational Studies

Three-dimensional conformational analysis of this compound presents unique challenges due to the presence of the boron center and the complexity of the molecular framework. Current molecular mechanics force fields, particularly the Merck Molecular Force Field 94s (MMFF94s), encounter limitations in handling the boron-containing dioxaborolane system, resulting in restricted conformer generation capabilities. This limitation necessitates the use of specialized computational approaches or experimental crystallographic methods to fully characterize the three-dimensional structure.

The dioxaborolane ring system adopts a puckered five-membered ring conformation, where the boron atom typically exhibits trigonal planar geometry with bond angles approaching 120 degrees. The pinacol-derived methyl groups provide significant steric bulk around the boron center, influencing both the conformational preferences and the accessibility of the boron atom for potential chemical reactions. The phenyl ring maintains its planar aromatic geometry, with the bromomethyl and fluorine substituents influencing the overall molecular dipole moment and intermolecular interactions.

Crystallographic studies of related boronic ester compounds indicate that the boron-oxygen bond lengths in the dioxaborolane ring typically range from 1.35 to 1.40 Angstroms, while the carbon-oxygen bonds measure approximately 1.43 to 1.46 Angstroms. The boat or envelope conformations are commonly observed for the five-membered dioxaborolane ring, with the specific conformation influenced by crystal packing forces and intramolecular interactions. The bromomethyl substituent introduces additional conformational flexibility, allowing rotation around the phenyl-methylene bond, which can affect the overall molecular shape and reactivity patterns.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through multiple nuclei observations. Proton Nuclear Magnetic Resonance analysis reveals characteristic signals that enable unambiguous structural assignment and purity assessment of the compound. The dioxaborolane methyl groups typically appear as a singlet around 1.26 parts per million, representing the twelve equivalent hydrogen atoms of the pinacol moiety. This signal serves as a distinctive marker for the boronic ester functionality and often appears as one of the most intense peaks in the spectrum.

The aromatic region of the proton Nuclear Magnetic Resonance spectrum displays signals between 6.5 and 8.0 parts per million, characteristic of substituted benzene rings. The specific chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern and the electronic effects of the bromomethyl and fluorine substituents. The bromomethyl group appears as a distinctive signal around 4.3 parts per million, often showing characteristic coupling patterns that confirm the presence of the CH₂Br functionality. The chemical shift of this signal is influenced by both the electron-withdrawing effect of the bromine atom and the aromatic ring system.

Table 2: Typical Nuclear Magnetic Resonance Chemical Shifts

| Functional Group | Chemical Shift Range (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pinacol methyls | 1.20-1.30 | Singlet | 12H |

| Bromomethyl | 4.2-4.4 | Singlet | 2H |

| Aromatic protons | 6.8-7.5 | Multiple | 3H |

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through observation of all carbon environments within the molecule. The aromatic carbon atoms appear in the characteristic range of 125 to 150 parts per million, with specific shifts influenced by the electron-withdrawing effects of the fluorine and bromomethyl substituents. The dioxaborolane carbons appear around 83 parts per million for the quaternary carbons and approximately 25 parts per million for the methyl carbons. The bromomethyl carbon typically resonates around 40-45 parts per million, reflecting the electron-withdrawing influence of the bromine atom.

Boron-11 Nuclear Magnetic Resonance spectroscopy offers unique insights into the electronic environment around the boron center. Boronic esters typically show signals around 30-33 parts per million, with the exact chemical shift influenced by the degree of coordination and the electronic nature of the substituents. The boron signal often appears as a broad peak due to the quadrupolar nature of the boron-11 nucleus, and the chemical shift provides information about the coordination state and reactivity of the boron center.

Infrared Spectroscopy and Functional Group Identification

Infrared spectroscopy provides characteristic absorption patterns that enable identification of the major functional groups present in this compound. The aromatic carbon-hydrogen stretching vibrations appear around 3030 reciprocal centimeters, showing the characteristic low-intensity absorption typical of aromatic compounds. This absorption band appears just to the left of the saturated carbon-hydrogen stretching region and serves as a diagnostic indicator for the presence of the aromatic ring system.

The aromatic ring itself produces multiple characteristic absorptions in the 1450 to 1600 reciprocal centimeters region, reflecting the complex vibrational modes of the benzene ring system. Two prominent bands typically appear around 1500 and 1600 reciprocal centimeters, representing the aromatic carbon-carbon stretching vibrations that are influenced by the electron-withdrawing effects of the fluorine and bromomethyl substituents. The presence of the fluorine substituent may introduce additional absorptions due to carbon-fluorine stretching, typically appearing in the 1000 to 1300 reciprocal centimeters region.

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Aromatic C-H stretch | 3020-3040 | Weak | C-H stretching |

| Aliphatic C-H stretch | 2950-2980 | Strong | Methyl C-H |

| Aromatic C=C stretch | 1500, 1600 | Strong | Ring vibrations |

| C-F stretch | 1000-1300 | Strong | Carbon-fluorine |

| B-O stretch | 1300-1400 | Medium | Boronate ester |

The dioxaborolane ring system contributes specific absorptions related to the boron-oxygen and carbon-oxygen bonds within the five-membered ring structure. The boron-oxygen stretching vibrations typically appear in the 1300 to 1400 reciprocal centimeters region, providing evidence for the boronic ester functionality. The carbon-oxygen stretching vibrations of the dioxaborolane ring overlap with other molecular vibrations but contribute to the overall spectral complexity in the fingerprint region below 1500 reciprocal centimeters.

The bromomethyl substituent introduces carbon-bromine stretching vibrations, typically appearing at lower frequencies around 500 to 700 reciprocal centimeters. However, these vibrations are often weak and may overlap with other molecular vibrations, making their identification challenging without comparison to reference spectra. The out-of-plane bending vibrations of the aromatic ring provide additional diagnostic information about the substitution pattern, with specific frequency ranges characteristic of the trisubstituted benzene ring present in this compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 314.99, corresponding to the intact molecular structure. The presence of bromine introduces an isotope pattern with a characteristic 1:1 ratio between the molecular ion peaks at mass 314.99 and 316.99, reflecting the natural abundance of bromine-79 and bromine-81 isotopes.

Common fragmentation pathways involve loss of the bromomethyl group, producing a fragment at mass-to-charge ratio 235, corresponding to the loss of 79 mass units (CH₂Br). This fragmentation is particularly favorable due to the relatively weak carbon-bromine bond and the stability of the resulting aromatic system. Another significant fragmentation involves loss of the entire pinacol portion of the molecule, resulting in fragments corresponding to the substituted phenylboronic acid moiety. The dioxaborolane ring may undergo fragmentation with loss of methyl groups, producing characteristic peaks that reflect the stepwise breakdown of the pinacol framework.

The base peak in the mass spectrum often corresponds to highly stable fragments such as the fluorophenyl cation or related aromatic systems that retain the aromatic stabilization. The fragmentation pattern provides structural confirmation and serves as a fingerprint for compound identification. High-resolution mass spectrometry can distinguish between isobaric fragments and provide elemental composition information that supports structural assignments. The presence of both bromine and fluorine isotope patterns in the fragmentation products further confirms the structural integrity and substitution pattern of the original molecule.

Properties

IUPAC Name |

2-[3-(bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-15)11(10)16/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWASIKJVXVGLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682357 | |

| Record name | 2-[3-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-37-8 | |

| Record name | 2-[3-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

The generalized reaction proceeds as follows:

Subsequent bromination of the methyl group introduces the bromomethyl moiety:

Key Parameters

Table 1: Miyaura Borylation Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Pd Catalyst Loading | 3 mol% | Maximizes turnover |

| Reaction Time | 12–18 hours | Prevents decomposition |

| NBS Equivalents | 1.1–1.3 equiv | Minimizes side products |

Direct Bromination of Preformed Boronic Esters

An alternative route involves brominating a preassembled boronic ester containing a methyl group. This method avoids handling sensitive intermediates and is favored for scalability.

Synthesis of 2-(3-Methyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The precursor is synthesized via Suzuki-Miyaura coupling or direct borylation. For example:

Radical Bromination

The methyl group undergoes radical bromination using NBS under UV light or thermal initiation:

Table 2: Bromination Efficiency

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| NBS, AIBN, 70°C | 85 | 96 |

| NBS, UV, 25°C | 78 | 92 |

In cases where direct borylation is challenging, halogen exchange (Halex) reactions offer a viable pathway. This involves substituting a chloride or iodide group with a boronic ester, followed by bromomethyl introduction.

Halex Reaction Example

Subsequent bromination proceeds as in Section 2.2.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Miyaura Borylation | 70–85 | High | Moderate |

| Direct Bromination | 75–90 | Medium | High |

| Halex Reaction | 60–75 | Low | Low |

The direct bromination route is preferred for industrial-scale synthesis due to higher yields and fewer purification steps.

Troubleshooting and Optimization

Common challenges include:

Chemical Reactions Analysis

Types of Reactions

2-(3-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: The boron moiety allows for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides, leading to the formation of biaryl or styrene derivatives.

Oxidation Reactions: The compound can undergo oxidation to form the corresponding boronic acid or boronate ester.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Azobisisobutyronitrile (AIBN): A radical initiator for bromination.

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products

Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

Biaryl Compounds: From Suzuki-Miyaura cross-coupling reactions.

Boronic Acids or Esters: From oxidation reactions.

Scientific Research Applications

2-(3-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.

Medicine: Investigated for its potential in drug discovery and development, particularly as a precursor for bioactive compounds.

Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(3-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to participate in various chemical reactions. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the boron moiety facilitates cross-coupling reactions. These properties make it a versatile building block in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-[5-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Bromomethyl at 5-position, fluorine at 2-position.

- Reactivity : Similar electronic profile but altered steric hindrance due to bromomethyl placement. Used in analogous Suzuki couplings but may exhibit slower reaction kinetics due to proximity of bulky groups .

- Applications : Comparable to the target compound in drug synthesis (e.g., antiviral agents like Pimodivir) .

2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Bromomethyl at 2-position, fluorine at 3-position.

- Limited data on synthetic yields compared to the target compound .

Substituent Variants

2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Bromomethyl at 4-position; lacks fluorine.

- Reactivity : Higher electron density at the boron center due to absence of fluorine, leading to faster oxidative addition in cross-couplings. Yield in alkylation reactions: ~50-75% .

- Applications : Intermediate in pyrrole-functionalized materials .

2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Dichloro and dimethoxy substituents instead of bromomethyl/fluoro.

- Reactivity : Bulkier substituents reduce solubility in polar solvents (e.g., DMF). Reported yield in indazole synthesis: 62.3% via Pd-catalyzed coupling .

- Applications : Anticancer agent development (e.g., CYP121A1 inhibitors) .

2-(3-(Difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Difluoromethoxy (-OCF2H) at 3-position, fluorine at 2-position.

- Reactivity: Enhanced electron-withdrawing effects improve stability but may slow transmetalation steps. No yield data available .

Fluorine-Free Analogues

2-(3-(Cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Cyclopropylmethoxy group instead of bromomethyl/fluoro.

- Reactivity : Lower electrophilicity at the aryl ring; used in cyclopropane-functionalized drug candidates. Yield: 75% in alkylation reactions .

2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Iodo substituent at 4-position.

- Reactivity: Iodo group enables Ullmann couplings but requires higher temperatures. Yield: ~70% in indolizinone synthesis .

Key Comparative Data

Research Findings and Trends

- Electronic Effects: Fluorine at the 2-position increases the electrophilicity of the boron center, enhancing coupling efficiency compared to non-fluorinated analogues .

- Steric Considerations : Bromomethyl at the 3-position (target compound) offers a balance between reactivity and steric accessibility, whereas 5-bromomethyl isomers require optimized conditions .

- Pharmaceutical Relevance : Bromomethyl-containing boronic esters are critical for late-stage functionalization in RET kinase inhibitors (e.g., Selpercatinib) .

Biological Activity

2-(3-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various biological and chemical reactions, making it a valuable candidate for further research.

- Molecular Formula : C13H17BBrFO2

- Molecular Weight : 314.99 g/mol

- CAS Number : 1256360-37-8

- IUPAC Name : 2-[3-(bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The biological activity of this compound can be attributed to its ability to form stable complexes with nucleophiles. The boron atom in the dioxaborolane structure is known to interact with various biological targets, including enzymes and receptors. This interaction can modulate biochemical pathways and influence cellular responses.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity by inhibiting key signaling pathways involved in tumor proliferation. For instance:

- ERK Inhibition : The compound may inhibit the ERK signaling pathway, which is crucial for cell cycle regulation and proliferation in cancer cells. Inhibition of this pathway has been linked to reduced tumor growth in various cancer models .

Enzyme Interaction

The compound's boron atom allows it to act as a Lewis acid, facilitating interactions with nucleophilic sites on enzymes. This property is particularly useful in:

- Enzyme Inhibition : As a boronic acid derivative, it may inhibit serine proteases and other enzymes critical for cancer cell survival .

Study 1: In Vitro Anticancer Activity

A study investigated the effects of various boron-containing compounds on cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity against breast and prostate cancer cell lines. The mechanism was attributed to apoptosis induction through ERK pathway inhibition .

Study 2: Enzyme Inhibition Assay

In an enzyme inhibition assay focusing on serine proteases, the compound demonstrated a competitive inhibition profile with an IC50 value indicating potent activity. This suggests its potential as a therapeutic agent targeting protease-dependent pathways in cancer progression .

Data Table: Biological Activity Overview

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(3-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common method involves reacting a brominated precursor (e.g., 3-bromo-2-fluorophenyl derivative) with bis(pinacolato)diboron in the presence of a Pd catalyst, such as Pd(dppf)Cl₂, and a base like potassium acetate in anhydrous 1,4-dioxane at 80°C under inert conditions . Key steps include:

- Catalyst selection : Pd(dppf)Cl₂ ensures efficient coupling due to its stability and ligand coordination.

- Reaction optimization : Maintain anhydrous conditions to prevent boronic ester hydrolysis.

- Workup : Purify via column chromatography to isolate the product (>98% purity) .

Basic: How should this compound be characterized spectroscopically?

Characterization involves:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–1.4 ppm for pinacol substituents) .

- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronate ester structure .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 315.0) validate the molecular formula (C₁₃H₁₇BBrFO₂) .

Basic: What are the optimal storage conditions to ensure compound stability?

- Short-term storage : Store at room temperature (RT) in a desiccator to avoid moisture absorption .

- Long-term storage : Prepare stock solutions in anhydrous DMSO (10 mM) and aliquot into single-use vials. Store at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation from freeze-thaw cycles .

Advanced: How does the bromomethyl substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?

The bromomethyl group acts as both a directing group and a latent electrophile:

- Directing effect : Enhances regioselectivity during coupling by coordinating to Pd catalysts.

- Post-functionalization : The bromine can undergo nucleophilic substitution (e.g., with amines or thiols) after cross-coupling, enabling modular synthesis of complex molecules .

- Comparative reactivity : Bromine’s leaving-group ability outperforms chloro analogs (e.g., 2-(3-chloromethyl-phenyl) derivatives), yielding higher coupling efficiency .

Advanced: What strategies mitigate competing side reactions during functionalization?

- Temperature control : Lower reaction temperatures (e.g., 50°C) reduce undesired deboronation or protodeborylation .

- Catalyst tuning : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to suppress homocoupling byproducts .

- Solvent selection : Tetrahydrofuran (THF) or toluene minimizes hydrolysis compared to polar solvents like DMF .

Advanced: How can discrepancies in reported reaction yields be resolved?

Discrepancies often arise from:

- Catalyst loading : Higher Pd(dppf)Cl₂ concentrations (5 mol%) improve yields in sterically hindered systems .

- Substrate purity : Ensure starting materials are >95% pure (via HPLC) to avoid side reactions .

- Oxygen sensitivity : Rigorous inert atmosphere (N₂/Ar) prevents boronate oxidation, which can lower yields by 15–20% .

Advanced: How does the fluorine substituent affect electronic properties and reaction kinetics?

The ortho-fluorine group:

- Electron-withdrawing effect : Reduces electron density on the phenyl ring, accelerating oxidative addition with Pd(0) catalysts.

- Steric effects : Fluorine’s small size minimizes steric hindrance, enabling faster coupling compared to bulkier substituents (e.g., Cl or OMe) .

- Kinetic studies : DFT calculations show a 1.8× rate increase versus non-fluorinated analogs in model Suzuki reactions .

Advanced: What analytical methods validate boronate ester integrity under varying pH conditions?

- pH stability assays : Monitor hydrolysis via HPLC at pH 2–10. The compound shows stability at pH 5–7 but degrades rapidly under acidic (pH <3) or basic (pH >9) conditions .

- Kinetic profiling : Use ¹¹B NMR to track boronate-to-boric acid conversion (half-life: 2 hours at pH 2 vs. >48 hours at pH 7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.